molecular formula C7H4BrClF3N B1396000 3-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 1805577-17-6

3-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No.: B1396000
CAS No.: 1805577-17-6
M. Wt: 274.46 g/mol
InChI Key: HUQJAIMISRGVBT-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • Trifluoromethylpyridines

Uniqueness

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQJAIMISRGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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